molecular formula C9H9NO6 B098076 2,5-Dimethoxy-3-nitrobenzoic acid CAS No. 17894-26-7

2,5-Dimethoxy-3-nitrobenzoic acid

Cat. No.: B098076
CAS No.: 17894-26-7
M. Wt: 227.17 g/mol
InChI Key: QCJROOYLFVYZEP-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3-nitrobenzoic acid is a substituted nitrobenzoic acid with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol . It is characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core. This compound is commonly used in research and development due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzoic acid
  • 2-Methoxy-4-nitrobenzoic acid
  • 5-Methoxy-2-nitrobenzoic acid
  • 3,5-Dinitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid
  • 2-Hydroxy-5-nitrobenzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid

Uniqueness

2,5-Dimethoxy-3-nitrobenzoic acid is unique due to the specific positioning of its methoxy and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .

Properties

IUPAC Name

2,5-dimethoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-5-3-6(9(11)12)8(16-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJROOYLFVYZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370071
Record name 2,5-Dimethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17894-26-7
Record name 2,5-Dimethoxy-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17894-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethoxy-3-nitrobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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